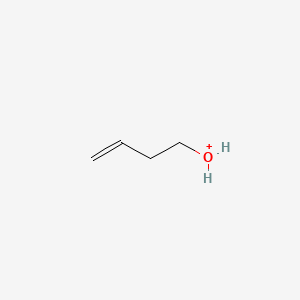
But-3-enyloxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enyloxidanium is a chemical compound with the molecular formula C4H7O+ It is an oxonium ion derived from but-3-en-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-3-enyloxidanium can be synthesized through the protonation of but-3-en-1-ol. This process typically involves the use of strong acids such as sulfuric acid or hydrochloric acid under controlled conditions to ensure the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow of but-3-en-1-ol through a reactor containing a strong acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-enyloxidanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form but-3-en-1-one.
Reduction: It can be reduced back to but-3-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the oxonium ion is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like water, alcohols, or halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: But-3-en-1-one.
Reduction: But-3-en-1-ol.
Substitution: Various substituted but-3-en derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
But-3-enyloxidanium has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: It can be used to study enzyme mechanisms that involve oxonium ions.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of but-3-enyloxidanium involves its ability to act as an electrophile due to the positive charge on the oxygen atom. This makes it highly reactive towards nucleophiles. The molecular targets and pathways involved include:
Electrophilic Addition: The oxonium ion can add to nucleophiles, forming new bonds.
Proton Transfer: It can participate in proton transfer reactions, influencing the acidity and basicity of the medium.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-en-1-ol: The parent alcohol from which but-3-enyloxidanium is derived.
But-3-en-1-one: An oxidation product of this compound.
But-3-enoic acid: A related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its oxonium ion structure, which imparts distinct reactivity compared to its parent alcohol and other related compounds. Its ability to act as a strong electrophile makes it valuable in various synthetic and catalytic applications.
Propriétés
Formule moléculaire |
C4H9O+ |
|---|---|
Poids moléculaire |
73.11 g/mol |
Nom IUPAC |
but-3-enyloxidanium |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/p+1 |
Clé InChI |
ZSPTYLOMNJNZNG-UHFFFAOYSA-O |
SMILES canonique |
C=CCC[OH2+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


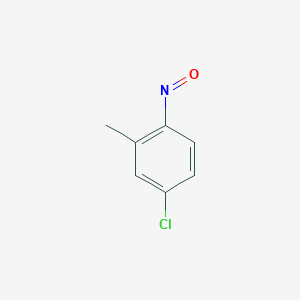
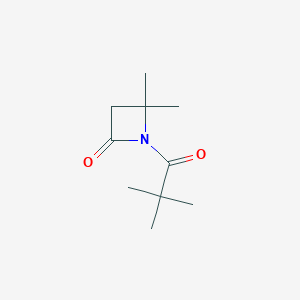

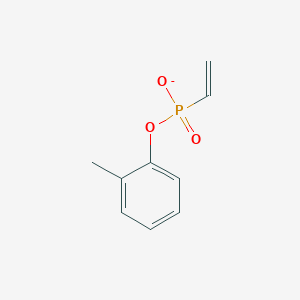

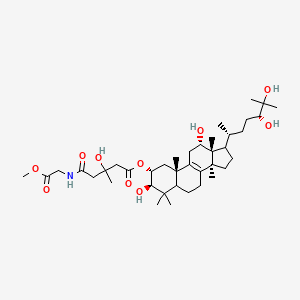
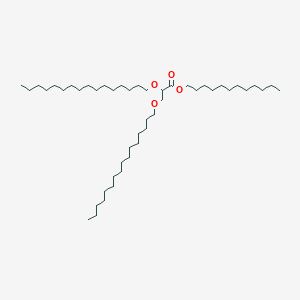
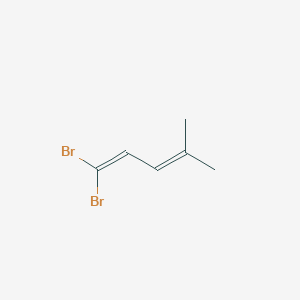
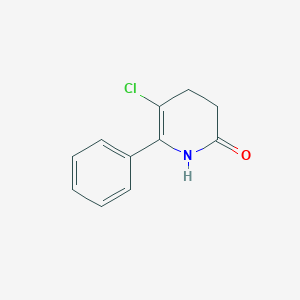
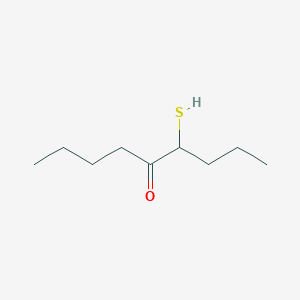
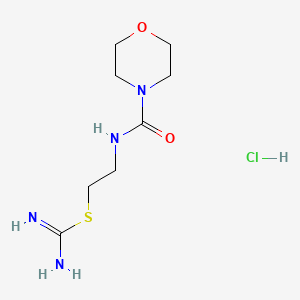
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
